Leupeptin

Description

Properties

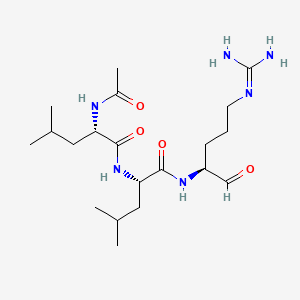

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBQQVLCIARPGH-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020776 | |

| Record name | Leupeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55123-66-5, 24365-47-7, 103476-89-7 | |

| Record name | Leupeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55123-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leupeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055123665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leupeptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leupeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leupeptin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97339NR3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Leupeptin: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Leupeptin, a naturally occurring protease inhibitor widely utilized in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, inhibitory kinetics, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.

Executive Summary

This compound, a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases. Primarily targeting serine and cysteine proteases, this compound's mechanism of action is centered around the covalent interaction of its C-terminal aldehyde group with the active site of these enzymes. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the catalytic activity of the protease. Its utility in preventing proteolytic degradation makes it an indispensable tool in studies involving protein isolation and analysis. Furthermore, its ability to modulate specific cellular pathways, including autophagy and neuroprotection, underscores its importance as a research tool and a potential lead for therapeutic development.

Core Mechanism of Action

This compound, produced by various species of actinomycetes, functions as a transition-state analog inhibitor. The key to its inhibitory activity lies in its C-terminal argininal residue. The aldehyde group of this residue forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases, or the sulfhydryl group of the active site cysteine in cysteine proteases. This stable covalent bond mimics the tetrahedral intermediate formed during peptide bond cleavage, thus inhibiting the enzyme. This inhibition is reversible and competitive, meaning it can be overcome by a high concentration of the substrate.

This compound exhibits broad specificity, inhibiting a range of proteases including trypsin, plasmin, calpain, and cathepsins B, H, and L. However, it does not inhibit all proteases; for instance, it is ineffective against α-chymotrypsin, pepsin, and thrombin.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound's inhibitory action is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values vary depending on the target protease and the experimental conditions.

| Protease Target | Organism/Source | Ki Value | IC50/EC50 Value |

| Trypsin | Bovine | 3.5 nM, 35 nM | - |

| Plasmin | Human | 3.4 nM, 3.4 µM | - |

| Cathepsin B | Bovine Spleen | 4.1 nM, 6 nM | - |

| Calpain | Recombinant Human | 72 nM | - |

| Calpain | Porcine Erythrocyte | - | 0.211 µM |

| Calpain | Porcine Kidney | - | 1.8 µM |

| Calpain | Human Platelet | - | 0.938 µM |

| Kallikrein | Porcine | 19 µM | - |

| Matriptase (catalytic domain) | Recombinant Human | 1.9 µM | - |

| Matriptase 2 (recombinant) | Recombinant Human | 2.4 µM | - |

| Matriptase 2 (purified catalytic domain) | Recombinant Human | 4.1 µM | - |

| SARS-CoV-2 Mpro | - | - | 127.2 µM |

| Human Coronavirus 229E | - | - | ~0.8 µM (in cell culture), ~1 µM |

| SARS-CoV-2 (in Vero cells) | - | - | 42.34 µM |

Key Experimental Protocols

Determination of this compound's Inhibition Constant (Ki) for Trypsin

This protocol outlines a spectrophotometric method to determine the Ki of this compound for bovine trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), which upon hydrolysis by trypsin, leads to an increase in absorbance at 253 nm.

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Sodium Phosphate Buffer (67 mM, pH 7.6)

-

1 mM Hydrochloric Acid

-

Spectrophotometer with UV capabilities and temperature control (25°C)

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare a working solution of BAEE in the sodium phosphate buffer.

-

-

Enzyme Assay:

-

Set up a series of reactions in cuvettes, each containing the sodium phosphate buffer and a fixed concentration of BAEE.

-

Add varying concentrations of this compound to the experimental cuvettes. Include a control with no this compound.

-

Equilibrate the cuvettes at 25°C.

-

Initiate the reaction by adding a fixed concentration of trypsin to each cuvette.

-

Immediately measure the change in absorbance at 253 nm over time (e.g., every 15 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Determine the Michaelis-Menten constant (Km) for trypsin with BAEE in the absence of this compound by measuring V₀ at various substrate concentrations.

-

Plot 1/V₀ versus this compound concentration (Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive inhibition) to calculate the Ki value.

-

Autophagy Flux Assay Using Western Blot

This protocol describes how to measure autophagic flux in cultured cells by monitoring the accumulation of LC3-II in the presence and absence of this compound.

Materials:

-

Cultured cells (e.g., HeLa, MEFs)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with a protease inhibitor cocktail (including this compound for the control group)

-

This compound stock solution

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat one set of cells with a known concentration of this compound (e.g., 20 µM) for a specific time (e.g., 4 hours). This will inhibit the degradation of LC3-II within the lysosomes.

-

Maintain a parallel set of untreated control cells.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against LC3, followed by the HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Detect the chemiluminescent signal.

-

Quantify the band intensities for LC3-I and LC3-II.

-

Autophagic flux is determined by the difference in the amount of LC3-II between the this compound-treated and untreated samples. An accumulation of LC3-II in the presence of this compound indicates active autophagic flux.

-

Visualizing this compound's Mechanism and Impact

Signaling Pathways

Experimental Workflows

Conclusion

This compound remains a cornerstone in protease inhibition research due to its well-characterized mechanism of action and broad applicability. Its ability to reversibly and competitively inhibit a wide array of serine and cysteine proteases makes it an invaluable tool for preserving protein integrity during experimental procedures. Furthermore, its specific effects on cellular pathways, such as autophagy and calpain-mediated neurodegeneration, provide researchers with a powerful means to investigate these complex biological processes. This guide serves as a foundational resource for the effective application and understanding of this compound in a research setting.

Leupeptin as a Reversible Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leupeptin, a natural acetylated tripeptide aldehyde, is a potent and widely utilized reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its mechanism of action involves the formation of a covalent but reversible hemiacetal linkage with the active site serine or cysteine residue of the target protease, effectively acting as a transition-state analog. This technical guide provides an in-depth overview of this compound's inhibitory properties, including its binding kinetics, target specificity, and its application in various research contexts. Detailed experimental protocols for assessing its inhibitory activity and diagrams illustrating its mechanism and role in cellular pathways are also presented to facilitate its effective use in laboratory settings.

Introduction

This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is an organic compound produced by various species of actinomycetes.[1] It is distinguished by its C-terminal aldehyde group, which is crucial for its inhibitory activity.[2] this compound is classified as a reversible, competitive, and tight-binding inhibitor.[1][3][4] Its ability to form a covalent adduct with the active site of target enzymes underlies its potent inhibitory capacity.[5][6] This guide will delve into the technical details of this compound as a protease inhibitor, providing quantitative data, experimental methodologies, and visual representations of its function.

Mechanism of Action

This compound functions as a transition-state inhibitor. The aldehyde group of this compound is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine (in serine proteases) or the thiol group of the active site cysteine (in cysteine proteases).[5][7] This reaction results in the formation of a stable, covalent hemiacetal or thiohemiacetal, respectively.[5][6][7] This covalent complex mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.[7] Although a covalent bond is formed, the reaction is reversible, allowing for the dissociation of this compound and the restoration of enzyme activity, which can be facilitated by an excess of substrate.[1][7]

Quantitative Data: Inhibitory Potency

This compound exhibits a wide range of inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) depending on the target protease. The following tables summarize key quantitative data for this compound's activity against various proteases.

Table 1: Inhibition Constants (Ki) of this compound for Various Proteases

| Protease | Organism/Source | Ki Value | Reference(s) |

| Trypsin | Bovine | 0.13 nM, 3.5 nM, 35 nM | [1][3] |

| Cathepsin B | Bovine Spleen | 6 nM | [8] |

| Cathepsin B | Recombinant Human | 7 nM | [3] |

| Calpain | Recombinant Human | 72 nM | [3] |

| Calpain | - | 10 nM | [8] |

| Plasmin | Human | 3.4 µM | [1][8] |

| Kallikrein | Porcine | 19 µM | [8] |

| Matriptase | Human Recombinant | 1.9 µM | [8] |

| Matriptase 2 | Human Recombinant | 2.4 µM | [8] |

Table 2: 50% Inhibitory Concentration (IC50) of this compound

| Target | System | IC50 Value | Reference(s) |

| Human Coronavirus 229E Replication | MRC-C Cells | ~0.8 µM | [3] |

| SARS-CoV-2 Mpro | In vitro | 127.2 µM | [9] |

| SARS-CoV-2 Replication | Vero Cells | 42.34 µM | [9] |

Target Specificity

This compound is known for its broad-spectrum inhibition of serine and cysteine proteases. However, it does not inhibit all proteases, and its specificity is a key consideration for its experimental use.

Table 3: Proteases Inhibited and Not Inhibited by this compound

| Inhibited Proteases | Proteases Not Inhibited | Reference(s) |

| Trypsin | α-Chymotrypsin | [1][10] |

| Plasmin | Thrombin | [1][10] |

| Papain | Pepsin | [11] |

| Cathepsin B, H, L | Cathepsin A, D | [11][12] |

| Calpain | Elastase | [8][11] |

| Kallikrein | Renin | [8][11] |

| Proteinase K | Thermolysin | [13][14] |

| Endoproteinase Lys-C | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

A common stock solution for this compound is 10 mM.

-

Materials: this compound hemisulfate (MW: 475.6 g/mol ), DMSO or sterile water.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 10 mg of this compound hemisulfate in 2.1 ml of DMSO or water.

-

For a 1000X stock, dissolve 50 mg in 10.5 ml of water to get a 10 mM solution.[15]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C. The solution is stable for at least one month at -20°C in water and up to 3 months in DMSO.[1]

-

General Protease Inhibition Assay Workflow

This workflow outlines the general steps to determine the inhibitory effect of this compound on a target protease.

Detailed Protocol: Trypsin Inhibition Assay (Colorimetric)

This protocol is adapted from a standard method using a colorimetric substrate.[6][16]

-

Materials:

-

Trypsin solution (e.g., 0.5 mg/ml in 1 mM HCl)

-

This compound stock solution (e.g., 10 mM) and serial dilutions

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405-410 nm

-

-

Procedure:

-

Preparation: Prepare fresh working solutions of trypsin, this compound dilutions, and L-BAPNA in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Test wells: A fixed volume of trypsin solution and varying concentrations of this compound.

-

Control well (uninhibited): The same volume of trypsin solution and buffer instead of this compound.

-

Blank well: Buffer only.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow this compound to bind to trypsin.

-

Reaction Initiation: Add a fixed volume of the L-BAPNA substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. The rate of increase in absorbance is proportional to the trypsin activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each this compound concentration.

-

Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

-

For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[3][17]

-

-

Detailed Protocol: Cathepsin B Inhibition Assay (Fluorometric)

This protocol is based on a common fluorometric assay for cathepsin B activity.[14]

-

Materials:

-

Recombinant human Cathepsin B

-

This compound stock solution and serial dilutions

-

Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)

-

Activation Buffer: e.g., 25 mM MES, 5 mM DTT, pH 5.0

-

Assay Buffer: e.g., 25 mM MES, pH 5.0

-

96-well black microplate (for fluorescence)

-

Fluorometer (plate reader) with excitation at ~380 nm and emission at ~460 nm

-

-

Procedure:

-

Enzyme Activation: Dilute Cathepsin B in the activation buffer and incubate at room temperature for 15 minutes to ensure the active site cysteine is reduced.

-

Reaction Setup: In a 96-well black plate, add the following:

-

Test wells: A fixed amount of activated Cathepsin B and varying concentrations of this compound.

-

Control well (uninhibited): The same amount of activated Cathepsin B and buffer instead of this compound.

-

Blank well: Buffer only.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the Z-RR-AMC substrate solution to all wells.

-

Measurement: Immediately measure the increase in fluorescence over time in a kinetic mode. The rate of fluorescence increase corresponds to Cathepsin B activity.

-

Data Analysis: Similar to the trypsin assay, calculate initial velocities and plot the data to determine IC50 or Ki values.

-

This compound in Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways where proteases play a critical role. Its ability to inhibit specific proteases can help elucidate their function in complex cellular processes.

Inhibition of Calpain-Mediated Apoptosis

Calpains are calcium-activated cysteine proteases involved in various cellular processes, including apoptosis. Overactivation of calpains can lead to the degradation of key cellular proteins and contribute to cell death.[4][18] this compound can be used to inhibit calpain activity and study its role in apoptotic pathways.

By inhibiting calpain, this compound has been shown to protect against motoneuron death and improve muscle function in models of neurodegeneration.[19] It also has demonstrated protective effects against hearing loss by preventing calpain-mediated damage to hair cells in the cochlea.[10]

Conclusion

This compound is a versatile and potent reversible inhibitor of serine and cysteine proteases. Its well-characterized mechanism of action and broad target profile make it an indispensable tool in protease research, drug discovery, and the elucidation of complex biological pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information for the effective and accurate application of this compound in their studies. Careful consideration of its target specificity and the use of appropriate experimental controls will ensure the generation of reliable and reproducible results.

References

- 1. Assay of plasma this compound using the reversible binding of this compound to bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 6. abcam.com [abcam.com]

- 7. Leptin Suppresses Glutamate-Induced Apoptosis Through Regulation of ERK1/2 Signaling Pathways in Rat Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leptin promotes proliferation and inhibits apoptosis of prostate cancer cells by regulating ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. goldbio.com [goldbio.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 17. Khan Academy [khanacademy.org]

- 18. The Role of Calcium Activated Protease Calpain in Experimental Retinal Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leupeptin: A Potent Protease Inhibitor

Leupeptin, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde produced by various species of actinomycetes.[1][2] It is a widely utilized reversible and competitive inhibitor of a broad spectrum of proteases, playing a crucial role in protecting proteins from degradation during isolation and experimental studies.[3][4][5] This technical guide provides a comprehensive overview of the proteases inhibited by this compound, its mechanism of action, quantitative inhibition data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a potent inhibitor by targeting the active sites of specific protease classes. Its inhibitory activity stems from the aldehyde group at the C-terminus of its argininal residue.[6] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue in the active site of serine proteases.[4] In the case of cysteine proteases, a similar covalent bond is formed between the aldehyde carbon of this compound and the sulfur atom of the nucleophilic cysteine residue in the enzyme's active site.[7] This formation of a stable, yet reversible, complex effectively blocks the substrate-binding site and prevents the protease from carrying out its catalytic function. This compound is considered a competitive transition-state inhibitor.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Making and Breaking this compound Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cephamls.com [cephamls.com]

- 6. Inhibition properties of free and conjugated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Leupeptin's Role in Preventing Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] Its ability to specifically target serine, cysteine, and threonine proteases has made it an invaluable tool in cellular and molecular biology, particularly for studying protein degradation pathways and for preserving protein integrity during isolation and analysis.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile, and its application in research, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive transition state inhibitor.[1] The aldehyde group at the C-terminus of the peptide is crucial for its inhibitory activity.[3] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the sulfhydryl group of the active site cysteine in the target protease, effectively blocking the enzyme's catalytic activity.[4] This inhibition is reversible and can be overcome by an excess of the substrate.[1]

Quantitative Inhibitory Profile of this compound

The efficacy of this compound as a protease inhibitor is demonstrated by its low inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against a variety of proteases. The following tables summarize the quantitative data for this compound's inhibitory activity.

| Target Protease | Protease Class | Organism/System | Ki Value |

| Trypsin | Serine Protease | Bovine | 3.5 nM[1], 35 nM[5], 0.13 nM[6] |

| Plasmin | Serine Protease | Human | 3.4 nM[1], 3.4 µM[5][7] |

| Kallikrein | Serine Protease | Porcine | 19 µM[5] |

| Cathepsin B | Cysteine Protease | Bovine Spleen | 4.1 nM[1], 6 nM[5], 7 nM[6] |

| Calpain | Cysteine Protease | Recombinant Human | 10 nM[5], 72 nM[6] |

| Matriptase | Serine Protease | Human Recombinant (HEK293) | 1.9 µM[5] |

| Matriptase 2 | Serine Protease | Human Recombinant (HEK293) | 2.4 µM (conditioned medium), 4.1 µM (purified catalytic domain)[5] |

| Application | System | IC50 / EC50 Value |

| SARS-CoV-2 Mpro Inhibition | In vitro | 127.2 µM (IC50)[2][8] |

| SARS-CoV-2 Replication Inhibition | Vero Cells | 42.34 µM (EC50)[2][8] |

| Human Coronavirus 229E Replication Inhibition | MRC-C Cells | ~0.8 µM (IC50)[6][7], ~1 µM (IC50)[2][8] |

Experimental Protocols

General Protocol for Protease Inhibition in Cell Lysates

This protocol describes the use of this compound to prevent protein degradation during cell lysis and protein extraction.

Materials:

-

This compound stock solution (10 mM in sterile water or DMSO).[9]

-

Lysis buffer (e.g., RIPA buffer, Tris-HCl buffer with detergents).

-

Cultured cells or tissue sample.

-

Protease assay kit or substrate for the protease of interest.

-

Spectrophotometer or fluorometer.

Procedure:

-

Prepare a fresh working solution of this compound by diluting the stock solution in lysis buffer to a final concentration of 1-10 µM (0.5-5 µg/ml).[1]

-

Place cultured cells or tissue sample on ice and wash with ice-cold phosphate-buffered saline (PBS).

-

Aspirate PBS and add the chilled lysis buffer containing this compound.

-

Scrape the cells or homogenize the tissue on ice.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Proceed with downstream applications such as Western blotting, immunoprecipitation, or enzyme activity assays.

Protocol for Studying Autophagy Inhibition in Cultured Cells

This protocol outlines the use of this compound to block the degradation of autophagic vesicles, leading to their accumulation, which can be monitored by observing the levels of autophagy markers like LC3-II.[10]

Materials:

-

This compound stock solution (10 mM in sterile water or DMSO).[9]

-

Cell culture medium.

-

Bafilomycin A1 (optional, as a positive control for lysosomal inhibition).

-

Antibodies against LC3 and p62.

-

Western blotting reagents and equipment.

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with this compound at a final concentration of 20-100 µM for a specified duration (e.g., 24 hours).[10] A vehicle-treated control group should be included.

-

(Optional) Treat a separate group of cells with Bafilomycin A1 (e.g., 50 nM for 4 hours) as a positive control for the blockade of lysosomal degradation.[10]

-

After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Perform Western blot analysis to detect the levels of LC3-I, LC3-II, and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[10]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition properties of free and conjugated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 5-formyl-ctp.com [5-formyl-ctp.com]

- 7. apexbt.com [apexbt.com]

- 8. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 10. Lysosomal Proteolysis Inhibition Selectively Disrupts Axonal Transport of Degradative Organelles and Causes an Alzheimer's-Like Axonal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of protease inhibitors and decreased temperature on the degradation of different classes of proteins in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Leupeptin Hemisulfate: A Technical Guide for Researchers

Leupeptin hemisulfate is a naturally derived microbial protease inhibitor that plays a crucial role in preventing protein degradation in a variety of research applications. As a reversible, competitive inhibitor of both serine and cysteine proteases, it is an indispensable tool in cell biology, biochemistry, and drug development. This guide provides an in-depth overview of its molecular characteristics, mechanism of action, and practical applications for laboratory professionals.

Molecular and Chemical Properties

This compound hemisulfate is the sulfate salt of this compound, a modified tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal. The presence of the aldehyde group on the C-terminal argininal residue is key to its inhibitory activity. The molecular weight can vary based on the exact salt form. The commonly used this compound hemisulfate has a molecular weight of approximately 475.59 g/mol , corresponding to the formula C₂₀H₃₈N₆O₄ • 0.5 H₂SO₄[1][2][3][4][5][6]. An anhydrous form also exists, which consists of two this compound molecules per sulfate, with a molecular weight of 951.2 g/mol [7][8].

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈N₆O₄ • 0.5 H₂SO₄ | [2][4][5][6] |

| Molecular Weight | 475.59 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 103476-89-7 | [2][4][5][8] |

Mechanism of Inhibition and Target Specificity

This compound functions as a reversible, competitive inhibitor by targeting the active site of serine and cysteine proteases. The aldehyde group of the C-terminal argininal residue forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, thereby blocking its catalytic activity.

This compound exhibits a broad-spectrum inhibitory activity against several key proteases. However, it does not inhibit all proteases, making it a valuable tool for dissecting specific proteolytic pathways. It has been shown to have no effect on chymotrypsin, elastase, renin, or pepsin[2][9].

| Target Protease | Inhibition Constant (Ki) | Reference |

| Cathepsin B | 6 nM | [9] |

| Calpain | 10 nM | [9] |

| Trypsin | 35 nM | [9][10] |

| Plasmin | 3.4 µM | [9][10] |

| Kallikrein | 19 µM | [9] |

| Matriptase | 1.9 µM | [9] |

| Matriptase 2 | 2.4 - 4.1 µM | [9] |

Experimental Protocols

Due to its efficacy and broad-spectrum activity, this compound hemisulfate is a common component of protease inhibitor cocktails used during protein extraction and purification.

Stock Solution Preparation

-

Solubility: this compound hemisulfate is soluble in water (up to 10 mg/mL) and DMSO (up to 95 mg/mL)[4][9].

-

10 mM Stock Solution in DMSO: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound hemisulfate powder in 1.05 mL of DMSO[3].

-

1000X Stock Solution (10 mM): Dissolve 10 mg of this compound hemisulfate in 2.1 mL of DMSO or water to create a 10 mM stock solution, which can be used as a 1000X concentrate[6].

-

Storage: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles[2][6].

Working Concentration

The effective working concentration of this compound hemisulfate can vary depending on the specific application and cell or tissue type. A typical concentration range is between 10 to 100 µM[2]. For general use in cell lysis buffers, a concentration of 1 µM (approximately 0.5 µg/mL) is often sufficient[11].

Signaling Pathways and Applications

This compound's ability to inhibit specific proteases makes it a valuable tool for studying various cellular signaling pathways.

Inhibition of Calpain-Mediated Apoptosis

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis. In models of neurodegeneration and nerve injury, overactivation of calpain can lead to cell death. This compound hemisulfate can be used to mitigate this by inhibiting calpain, thus preventing the downstream cleavage of apoptotic substrates and promoting cell survival[2][3].

Inhibition of Calpain-Mediated Apoptosis by this compound.

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation of cellular components via lysosomes. This compound can inhibit lysosomal cysteine proteases, such as cathepsins, which are essential for the degradation of autolysosomal contents. This leads to the accumulation of autolysosomes, a phenomenon that can be leveraged to study autophagic flux[3].

This compound's Role in the Inhibition of Autophagic Degradation.

Antiviral Research

This compound has also been investigated for its antiviral properties. Certain viruses, including some coronaviruses, rely on host cell proteases for their replication and entry into cells. For instance, this compound has been shown to inhibit the replication of human coronavirus 229E by targeting trypsin-dependent processes[10]. More recently, it has been identified as an inhibitor of cathepsin L, a protease involved in the activation of the SARS-CoV-2 spike protein, thereby blocking viral infection in cell culture models[3].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 4. This compound hemisulfate | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]

- 5. scbt.com [scbt.com]

- 6. ubpbio.com [ubpbio.com]

- 7. This compound hemisulfate anhydrous | C40H78N12O12S | CID 2733491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hemisulfate Datasheet DC Chemicals [dcchemicals.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

Leupeptin's Inhibitory Mechanism on Trypsin and Cathepsin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of leupeptin on two key proteases: the serine protease trypsin and the cysteine protease cathepsin B. This compound, a naturally occurring acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its mechanism of action involves the formation of a stable hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease, effectively blocking substrate access and catalytic activity.[1][2]

Inhibitory Constant (Ki) of this compound

The inhibitory constant (Ki) is a critical parameter for quantifying the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, more potent inhibition. The reported Ki values for this compound against trypsin and cathepsin B can vary based on experimental conditions such as pH, temperature, and the specific substrate used.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants (Ki) of this compound for trypsin and cathepsin B from various sources.

| Enzyme | Class | Organism | Reported Ki (nM) |

| Trypsin | Serine Protease | Bovine | 3.5[3], 35 |

| Cathepsin B | Cysteine Protease | Human, Rabbit, Bovine Spleen | 4.1[3], ~5[4], 6 |

Experimental Protocols for Ki Determination

The determination of the inhibitory constant (Ki) is crucial for characterizing the interaction between an inhibitor and its target enzyme. Below are detailed methodologies for determining the Ki of this compound for trypsin and cathepsin B.

Determination of this compound Ki for Trypsin

The Ki of this compound for trypsin can be determined using a competitive inhibition assay with a chromogenic substrate such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[5][6][7]

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

This compound

-

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)

-

Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of trypsin and this compound in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability, and water or buffer for this compound).

-

Assay Setup: In a 96-well plate or cuvettes, set up reactions containing a fixed concentration of trypsin and varying concentrations of this compound. Include a control reaction with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures at the desired temperature (e.g., 25°C or 37°C) for a specific period to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: Initiate the reaction by adding the BAPNA substrate. The final concentration of BAPNA should be varied to determine the Michaelis-Menten constant (Km).

-

Kinetic Measurement: Monitor the rate of p-nitroaniline production by measuring the increase in absorbance at 410 nm over time.

-

Data Analysis:

-

Calculate the initial reaction velocities (v) for each this compound concentration.

-

Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]) to determine the type of inhibition and the Ki value. For a competitive inhibitor, the Ki can be calculated from the equation: Ki = [I] / ((slope with inhibitor / slope without inhibitor) - 1)

-

Determination of this compound Ki for Cathepsin B

This compound is a slow, tight-binding inhibitor of cathepsin B.[4] Therefore, the determination of its Ki requires analysis of both pre-steady-state and steady-state kinetics. A fluorogenic substrate such as Z-Arg-Arg-AMC is commonly used.[8][9][10][11]

Materials:

-

Cathepsin B (e.g., human or rabbit liver)

-

This compound

-

Z-Arg-Arg-AMC (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 6.0, containing EDTA and a reducing agent like DTT)

-

Fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Enzyme Activation: Cathepsin B requires a reducing agent for full activity. Pre-incubate the enzyme in the assay buffer containing DTT.

-

Assay Setup:

-

Steady-State Kinetics: Similar to the trypsin assay, set up reactions with a fixed concentration of cathepsin B and varying concentrations of this compound and substrate.

-

Pre-Steady-State Kinetics: To observe the initial "burst" phase of the reaction before the steady state is reached, rapid mixing techniques (e.g., stopped-flow apparatus) are often necessary.[2][12][13][14] In this setup, the enzyme and inhibitor are rapidly mixed with the substrate, and the fluorescence is monitored over a very short time scale (milliseconds to seconds).

-

-

Reaction Monitoring: Record the fluorescence increase over time as the AMC is released from the substrate.

-

Data Analysis:

-

The progress curves (fluorescence vs. time) for slow, tight-binding inhibition will show a biphasic nature: an initial burst followed by a slower steady-state rate.

-

The data can be fitted to the equation for slow-binding inhibition to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The Ki is then calculated as the ratio of koff to kon (Ki = koff / kon).[4]

-

Signaling Pathways Modulated by this compound Inhibition

By inhibiting trypsin and cathepsin B, this compound can modulate various cellular signaling pathways.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and cell proliferation.[15][16][17] this compound's inhibition of trypsin can therefore block the initiation of this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Steady-state, Pre-steady-state, and Single-turnover Kinetic Measurement for DNA Glycosylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Pre-Steady State Kinetics [unacademy.com]

- 15. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 17. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Recommended working concentration of Leupeptin for western blot.

Effective Protein Protection: Recommended Working Concentration of Leupeptin for Western Blotting

This compound, an acetylated tripeptide, effectively inhibits a range of proteases including trypsin, plasmin, papain, kallikrein, and cathepsin B.[2][3][4][5] Its inclusion in lysis buffers is a standard practice to ensure the preservation of proteins for downstream analysis.

Quantitative Data Summary

The recommended working concentration of this compound can vary slightly depending on the specific cell type and the abundance of endogenous proteases. However, a general consensus exists across various suppliers and established protocols. The following table summarizes the key quantitative data for the use of this compound in Western Blotting.

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Final Working Concentration | 1 - 100 µM | A typical and effective range for most applications.[3][4][6][7][8][9] | [3][4][6][7][8][9] |

| 0.5 - 10 µg/mL | Equivalent concentration range in mass per volume.[10] | [10] | |

| Stock Solution Concentration | 1 - 10 mM | Commonly prepared at 100x or 1000x the final working concentration.[2][4][8][11] | [2][4][8][11] |

| Stock Solution Solvent | Water, DMSO, or Ethanol | This compound is soluble in water, DMSO, and ethanol.[2][4][6] | [2][4][6] |

| Dilution Factor from Stock | 1:100 to 1:1000 | Dependent on the stock solution concentration. For a 10 mM stock, a 1:100 dilution yields 100 µM, and a 1:1000 dilution yields 10 µM.[4][6][11] | [4][6][11] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution (1000x)

This protocol describes the preparation of a 10 mM stock solution of this compound Hemisulfate (Molecular Weight: ~475.6 g/mol ).

Materials:

-

This compound Hemisulfate powder

-

Sterile, nuclease-free water, DMSO, or absolute ethanol

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Weigh out 5 mg of this compound Hemisulfate.

-

Dissolve the powder in 1.05 mL of sterile water, DMSO, or ethanol to achieve a final concentration of 10 mM.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for at least one month when stored at -20°C.[6][9][10]

Preparation of Lysis Buffer with Protease Inhibitor Cocktail

This protocol provides a general guideline for the addition of this compound and other protease inhibitors to a standard lysis buffer (e.g., RIPA or NP-40 buffer).

Materials:

-

Lysis buffer of choice

-

10 mM this compound stock solution

-

Other protease inhibitor stock solutions (e.g., Aprotinin, Pepstatin A, PMSF or AEBSF)

-

Ice

Procedure:

-

Keep the lysis buffer on ice at all times.

-

Immediately before use, add the protease inhibitors to the required volume of lysis buffer.

-

To achieve a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution for every 1 mL of lysis buffer.

-

For a broader spectrum of protease inhibition, it is highly recommended to use a cocktail of inhibitors.[1][12] A common cocktail includes:

-

This compound: Final concentration of 10 µM.

-

Aprotinin: Final concentration of 1-2 µg/mL.

-

Pepstatin A: Final concentration of 1 µM.

-

PMSF or AEBSF: Final concentration of 1 mM or 200 µM, respectively.[13]

-

-

Mix the lysis buffer with the inhibitors gently by inverting the tube. The prepared lysis buffer is now ready for cell or tissue homogenization.

Visualizing the Workflow: this compound's Role in Western Blotting

The following diagram illustrates the key stages of a typical Western Blotting experiment, highlighting the critical step where this compound is incorporated to ensure protein integrity.

Caption: Western Blot workflow highlighting the addition of this compound during cell lysis.

Conclusion

The appropriate use of this compound is a critical factor in the success of Western Blotting experiments. By adhering to the recommended working concentrations and incorporating it into a comprehensive protease inhibitor cocktail, researchers can effectively prevent the degradation of their target proteins, leading to more reliable and reproducible data. The provided protocols and workflow diagram serve as a valuable resource for scientists aiming to optimize their Western Blotting procedures.

References

- 1. biocompare.com [biocompare.com]

- 2. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 3. goldbio.com [goldbio.com]

- 4. ubpbio.com [ubpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. zellbio.eu [zellbio.eu]

- 7. ubpbio.com [ubpbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ulab360.com [ulab360.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]

- 13. goldbio.com [goldbio.com]

Application Notes: The Role of Leupeptin in Protease Inhibition for Cell Lysis

Introduction

When cells are lysed to study their protein content, the disruption of cellular compartments releases a host of endogenous proteases.[1][2][3] These enzymes, if left unchecked, can rapidly degrade proteins of interest, compromising experimental results for applications like Western blotting, immunoprecipitation, and enzyme assays.[1][4] To counteract this, researchers employ protease inhibitor cocktails, which are mixtures of compounds designed to neutralize a broad range of proteases.[4][5][6] Leupeptin, a naturally occurring tripeptide aldehyde, is a crucial component of many such cocktails.[1][7][8]

This compound: Mechanism of Action

This compound, with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a potent, reversible, and competitive inhibitor of a variety of serine and cysteine proteases.[1][9][10] Its inhibitory activity stems from the terminal aldehyde group. This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine or the sulfhydryl group of the active site cysteine in the target protease, effectively blocking the enzyme's catalytic function.[11]

This compound is known to inhibit proteases such as trypsin, plasmin, calpain, and cathepsins B, H, and L.[9][10] However, it does not significantly inhibit other classes of proteases like aspartic proteases (e.g., pepsin) or metalloproteases, nor does it affect enzymes like chymotrypsin and thrombin.[1][10] This specificity highlights the need for its inclusion in a broader cocktail for comprehensive protein protection.

This compound in a Protease Inhibitor Cocktail

No single inhibitor can deactivate all types of proteases.[5][12] Therefore, this compound is almost always used as part of a multi-component "cocktail."[13][14] A typical broad-spectrum cocktail combines inhibitors with different target specificities to provide comprehensive protection against the four main classes of proteases: serine, cysteine, aspartic, and metalloproteases.

The strong inhibitory effect of this compound on key serine and cysteine proteases makes it an indispensable part of these formulations.[5] It works in concert with other inhibitors like PMSF or AEBSF (for other serine proteases), Pepstatin A (for aspartic proteases), and EDTA (for metalloproteases) to preserve the integrity of the proteome during and after cell lysis.[5][14]

Quantitative Data: Inhibitor Targets and Working Concentrations

The following table summarizes common protease inhibitors, their targets, and typical working concentrations used in lysis buffers.

| Inhibitor | Target Protease Class | Target Examples | Typical Working Concentration | Reversibility |

| This compound | Serine & Cysteine | Trypsin, Plasmin, Calpain, Cathepsins B/H/L[9][10] | 1-10 µM (0.5-5 µg/mL)[1] | Reversible[9][10] |

| AEBSF / Pefabloc SC | Serine | Trypsin, Chymotrypsin, Kallikrein, Thrombin[6] | 0.1-1 mM | Irreversible[5][6] |

| Aprotinin | Serine | Trypsin, Chymotrypsin, Plasmin, Kallikrein[6] | 1-2 µg/mL | Reversible[5] |

| Pepstatin A | Aspartic | Pepsin, Renin, Cathepsin D[5][6] | 1 µM | Reversible[5] |

| E-64 | Cysteine | Papain, Calpain, Cathepsins B/H/L[5][6] | 1-10 µM | Irreversible[5] |

| EDTA | Metalloprotease | Chelates divalent cations required by metalloproteases | 1-5 mM | Reversible[5] |

| Bestatin | Aminopeptidases | Leucine aminopeptidase, Aminopeptidase B[5][6] | 1-10 µM | Reversible[5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution (1000X)

Materials:

-

This compound Hemisulfate (Molar Mass: ~475.6 g/mol )

-

Nuclease-free water

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Weigh out 5 mg of this compound Hemisulfate.

-

Dissolve the powder in 1.05 mL of nuclease-free water to achieve a final concentration of 10 mM.[15][16]

-

Vortex gently until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. A 10 mM aqueous stock solution is reported to be stable for one month at -20°C.

Protocol 2: Preparation of a 100X Protease Inhibitor Cocktail

This protocol creates a general-purpose 100X cocktail. For inhibition of metalloproteases, EDTA should be added separately to the final lysis buffer, as it can interfere with certain downstream applications like 2D electrophoresis or immobilized metal affinity chromatography.[2][17]

Materials:

-

This compound (10 mM stock from Protocol 1)

-

AEBSF or PMSF (100 mM stock in isopropanol)

-

Aprotinin (2 mg/mL stock in water)

-

Nuclease-free water or DMSO

-

Sterile microcentrifuge tube

Procedure:

-

In a sterile microcentrifuge tube, combine the stock solutions to the following final concentrations in the 100X cocktail:

-

This compound: 1 mM

-

AEBSF/PMSF: 20 mM

-

Aprotinin: 0.1 mg/mL

-

Pepstatin A: 0.1 mM

-

-

Adjust the final volume with the appropriate solvent (DMSO is common for commercial cocktails, but water can be used if all components are soluble).

-

Mix thoroughly by vortexing.

-

Store the 100X cocktail in aliquots at -20°C.

Protocol 3: General Cell Lysis Protocol for Adherent Mammalian Cells

Materials:

-

Cultured adherent mammalian cells (e.g., in a 10 cm dish)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer)

-

100X Protease Inhibitor Cocktail (from Protocol 2 or commercial)

-

500 mM EDTA stock solution, pH 8.0 (optional)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge (4°C)

Procedure:

-

Place the cell culture dish on ice.

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

-

Prepare the complete lysis buffer. For every 1 mL of lysis buffer, add 10 µL of the 100X Protease Inhibitor Cocktail.[5][17] If metalloprotease inhibition is desired and compatible with downstream applications, add 10 µL of 0.5 M EDTA for a final concentration of 5 mM.[4][17] This should be done immediately before use, as some inhibitors are unstable in aqueous solutions.[3]

-

Add an appropriate volume of complete, ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Use a cell scraper to scrape the cells off the dish into the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the protein-containing cell lysate) to a new, pre-chilled tube.

-

Proceed immediately with downstream applications or store the lysate in aliquots at -80°C.

Visualizations

Caption: Mechanism of reversible inhibition by this compound.

Caption: Experimental workflow for cell lysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. biocompare.com [biocompare.com]

- 4. goldbio.com [goldbio.com]

- 5. bosterbio.com [bosterbio.com]

- 6. bio-protech.com.tw [bio-protech.com.tw]

- 7. This compound | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Making and Breaking this compound Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. cephamls.com [cephamls.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the composition of most commercially available protease inhibitor cocktails? | AAT Bioquest [aatbio.com]

- 14. goldbio.com [goldbio.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. researchgate.net [researchgate.net]

- 17. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]

Application Notes: The Role of Leupeptin in Immunoprecipitation

Introduction

Leupeptin is a naturally occurring modified tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes that acts as a reversible competitive inhibitor of a broad range of serine and cysteine proteases.[1][2] During cell lysis for immunoprecipitation (IP), the release of intracellular proteases from compartments like lysosomes can lead to the degradation of the target protein, compromising experimental results.[2] The inclusion of this compound in the lysis buffer is a critical step to preserve protein integrity and ensure the successful isolation of the protein of interest in its intact form.

Mechanism of Action

This compound's inhibitory activity is attributed to the aldehyde group at its C-terminus, which covalently binds to the catalytic serine or cysteine residues in the active site of target proteases.[1] This reversible covalent modification effectively blocks the proteolytic activity of enzymes such as trypsin, plasmin, papain, kallikrein, and cathepsins B, H, and L.[3][4][5] It is important to note that this compound does not inhibit all proteases; for instance, it shows little to no inhibition against pepsin, cathepsins A and D, and alpha-chymotrypsin.[3]

Application in Immunoprecipitation

In the context of immunoprecipitation, this compound is a key component of the protease inhibitor cocktail added to the lysis buffer just before use.[6][7] Its primary function is to safeguard the target protein from degradation by endogenous proteases upon cell disruption. This ensures that the antibody can recognize and bind to the intact protein, leading to a higher yield and purity of the immunoprecipitated protein. The optimal concentration of this compound should be determined experimentally, but a general working concentration is typically in the range of 1-10 µg/mL (approximately 2-21 µM).[2][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in immunoprecipitation protocols.

| Parameter | Recommended Value | Notes |

| Stock Solution | 1 mg/mL in sterile water | Store at -20°C for up to one month.[1][3] Some protocols suggest stability for up to 3 months at -20°C.[5][9] |

| Working Concentration | 1 - 10 µg/mL (typically 1 µg/mL) | This corresponds to approximately 2.1 - 21 µM. The optimal concentration may need to be determined empirically.[7][8][10] |

| Inhibitor Specificity | Serine and Cysteine Proteases (e.g., trypsin, cathepsin B) | This compound is a reversible inhibitor.[1][5] |

| Stability in Lysis Buffer | Stable for a few hours on ice | It is recommended to add this compound to the lysis buffer immediately before use.[1][3][6] |

Experimental Workflow: Immunoprecipitation with this compound

Caption: Workflow for immunoprecipitation incorporating this compound.

Detailed Protocol for Immunoprecipitation using this compound

This protocol provides a general guideline for immunoprecipitation from cell culture. Optimization may be required for specific cell types and target proteins.

Materials

-

Cultured cells expressing the protein of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

-

Protease Inhibitor Cocktail (commercial or prepared in-house)

-

This compound stock solution (1 mg/mL in sterile water)

-

Primary antibody specific to the target protein

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (typically the same as the Lysis Buffer but may have lower detergent concentration)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

-

Microcentrifuge tubes

-

Rotating platform or rocker

-

Ice bucket

Procedure

-

Preparation of Lysis Buffer with this compound:

-

Prepare the desired lysis buffer and keep it on ice.

-

Immediately before use, add a protease inhibitor cocktail according to the manufacturer's instructions.

-

Add this compound from the 1 mg/mL stock solution to a final concentration of 1-10 µg/mL.[7][8] For a final concentration of 1 µg/mL, add 1 µL of the stock solution to 1 mL of lysis buffer.

-

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Aspirate the PBS and add the chilled lysis buffer containing this compound and other inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the protein lysate and incubate on a rotator for 30-60 minutes at 4°C. This step helps to reduce non-specific binding of proteins to the beads.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

-

Incubate on a rotator for 1-4 hours or overnight at 4°C. Overnight incubation may increase background.[10]

-

Add the equilibrated Protein A/G beads to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C to allow the antibody-antigen complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed.

-

Carefully remove the supernatant.

-

Resuspend the beads in wash buffer and gently mix.

-

Repeat the wash step 3-5 times to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all of the supernatant.

-

Add 1X SDS-PAGE sample buffer to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for subsequent analysis.

-

Centrifuge the tubes to pellet the beads, and collect the supernatant containing the eluted protein for analysis by SDS-PAGE and Western blotting.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ulab360.com [ulab360.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]

- 6. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]

- 7. usbio.net [usbio.net]

- 8. fgsc.net [fgsc.net]

- 9. tribioscience.com [tribioscience.com]

- 10. protocols.io [protocols.io]

- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Leupeptin Aqueous Solution Stability

Introduction

Leupeptin is a naturally occurring tripeptide protease inhibitor produced by various species of actinomycetes.[1][2] It is widely used in biochemical research to prevent the proteolytic degradation of proteins during isolation and analysis.[3][4] this compound effectively inhibits a broad range of serine and cysteine proteases, including trypsin, plasmin, calpain, and cathepsins.[1][5][6] Its mechanism involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site of the protease.[3] Given its critical role in preserving sample integrity, understanding the stability of this compound in aqueous solutions is paramount for ensuring experimental reproducibility and accuracy. These application notes provide a summary of its stability at -20°C, protocols for its preparation, and methods for assessing its stability over time.

Application Note 1: Summary of Aqueous Solution Stability at -20°C

The stability of this compound in an aqueous solution is highly dependent on its concentration and storage conditions. While lyophilized this compound is stable for up to 18 months when stored at -20°C, its stability in solution is more limited.[7] The primary mechanisms of inactivation in solution are the racemization of the L-arginal moiety and oxidation of the terminal aldehyde group.[8]

Quantitative data from various suppliers on the stability of aqueous this compound solutions at -20°C are summarized below. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][7]

Table 1: Stability of this compound Aqueous Solutions at Different Temperatures

| Concentration | Storage Temperature | Reported Stability Duration | Source(s) |

| 10 mM (Stock Solution) | -20°C | Up to 6 months | [3][7] |

| 10 mM (Stock Solution) | -20°C | 1 month | [5][6][8] |

| 10 mM (Stock Solution) | 4°C | 1 week | [5][6][8] |

| 10-100 µM (Working Solution) | On Ice / 4°C | A few hours | [5] |

Note: The discrepancy in reported stability at -20°C (1 month vs. 6 months) suggests that stability may be influenced by the specific formulation (e.g., hemisulfate vs. hydrochloride salt), purity, and the precise pH of the aqueous solution. Researchers should exercise caution and consider validating the inhibitor's activity in long-term storage.

Application Note 2: Mechanism of Action

This compound functions as a reversible, competitive inhibitor of serine and cysteine proteases.[5][6] The aldehyde group at the C-terminus of the peptide (Ac-Leu-Leu-Arg-al) is critical for its inhibitory activity. It mimics the transition state of the substrate and forms a covalent bond with the catalytic residue (serine or cysteine) in the enzyme's active site, effectively blocking its function.

Caption: this compound competitively inhibits proteases by blocking the active site.

Protocol 1: Preparation and Storage of a 10 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hemisulfate (MW: 475.6 g/mol ) for use as a protease inhibitor in various biochemical assays.

Materials:

-

This compound hemisulfate salt (lyophilized powder)

-

Nuclease-free water or desired buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Pre-use Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 10 mM solution from 5 mg of this compound hemisulfate:

-

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

-

Volume (L) = 0.005 g / (475.6 g/mol * 0.010 mol/L) = 0.001051 L

-

Volume = 1.05 mL

-

-

Reconstitution: Carefully add 1.05 mL of nuclease-free water or buffer to the vial containing 5 mg of this compound.

-

Dissolution: Cap the vial and vortex gently until the powder is completely dissolved. The solution should be clear.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

-

Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C. Based on literature, the solution should be stable for at least one month, with some sources suggesting up to six months.[3][5] For critical applications, it is advisable to use solutions stored for less than one month or to re-validate their activity.

Protocol 2: Stability Assessment of this compound by HPLC